![molecular formula C25H32N2O5 B2491588 2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921793-20-6](/img/structure/B2491588.png)
2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide involves H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction, indicating the multifaceted approach needed for such molecules (Hu Jingqian et al., 2016).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding compound properties and reactivity. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed. For example, the crystal structure analysis of a related compound showed specific intramolecular hydrogen bonding and intermolecular weak interactions, which are significant for the compound's stability and reactivity (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, carbodiimide condensation is a common synthetic route for the formation of amide bonds in compounds like N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, highlighting the versatility of these molecules in forming complex structures (P. Yu et al., 2014).
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Several studies have focused on the synthesis of novel compounds with potential antitumor activity. For instance, new derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor efficacy in vitro against human tumor cell lines, demonstrating the importance of structural modifications for enhanced anticancer properties (Yurttaş, Tay, & Demirayak, 2015). Similarly, another study reported the synthesis and antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, highlighting their broad-spectrum antitumor activity and potential as therapeutic agents (Al-Suwaidan et al., 2016).
Synthesis and Characterization
The synthesis and structural characterization of novel compounds are crucial steps in understanding their potential applications. Research has detailed the synthesis of complex polycyclic systems containing benzodiazepine and isoindolinone fragments, providing insights into the methodologies for creating new molecules with potential pharmaceutical applications (Ukhin et al., 2011). Another study focused on the synthesis, characterization, and docking studies of specific derivatives, emphasizing the role of computational modeling in predicting the biological activity of newly synthesized compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Potential Applications and Mechanisms
Research on novel synthetic compounds often investigates their potential applications, including antimicrobial and anti-inflammatory activities. For example, novel derivatives have been prepared and evaluated for their antimicrobial and anti-inflammatory properties, showcasing the diverse potential applications of synthetic chemistry in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-16(2)14-27-19-13-18(8-10-20(19)32-15-25(3,4)24(27)29)26-23(28)12-17-7-9-21(30-5)22(11-17)31-6/h7-11,13,16H,12,14-15H2,1-6H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYHSYDHQXOSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.